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molecular formula C5H3BrN4O B3030193 2-Bromohypoxanthine CAS No. 87781-93-9

2-Bromohypoxanthine

Cat. No. B3030193
M. Wt: 215.01 g/mol
InChI Key: ONXCBJOMYNPZNI-UHFFFAOYSA-N
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Patent
US06495528B1

Procedure details

This compound is prepared from 2-thioxanthine** through oxidation of the mercapto group by bromine and in situ displacement by hydrobromine. For reference on the oxidation and displacement, see Beaman, A. G.; Gerster, J. F.; Robins, R. K, J. Org. Chem, 1962, 27, 986.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10](=[O:11])[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[NH:4][C:2]1=S.[Br:12]Br>>[Br:12][C:2]1[NH:1][C:10](=[O:11])[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=S)NC=2N=CNC2C1=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1NC(C=2NC=NC2N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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